(R)-6-(Hydroxymethyl)morpholin-3-one (CAS 919286-65-0) is a highly versatile, enantiopure chiral building block widely utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and coagulation cascade modulators. Featuring a rigidified morpholin-3-one core, this compound offers a strategic lactam motif that significantly attenuates nitrogen basicity compared to standard morpholines, thereby enhancing metabolic stability and membrane permeability. The (R)-configured hydroxymethyl group at the 6-position provides a precise synthetic vector for further functionalization—such as etherification, amination, or cross-coupling—while maintaining strict stereochemical fidelity essential for target-specific binding [1].
Substituting (R)-6-(Hydroxymethyl)morpholin-3-one with its racemate, its (S)-enantiomer, or non-oxo morpholine analogs fundamentally compromises both synthetic efficiency and pharmacological performance. Utilizing the racemic mixture necessitates late-stage chiral resolution, which inherently caps theoretical yields at 50% and introduces costly chromatographic steps [1]. Furthermore, replacing the morpholin-3-one core with a standard morpholine increases the basicity (pKa shift from ~0 to ~8.3), which can lead to off-target hERG liabilities, poor oral bioavailability, and rapid oxidative metabolism by cytochrome P450 enzymes. The specific (R)-stereocenter at the 6-position is critical; inversion to the (S)-configuration often results in severe steric clashes within the binding pockets of target kinases or proteases, drastically reducing inhibitory potency [2].
In the development of targeted small-molecule inhibitors, stereochemistry at the morpholine ring is a critical determinant of binding affinity. Studies on analogous morpholin-3-one-containing kinase inhibitors demonstrate that the (R)-enantiomer optimally occupies the solvent-exposed specificity pocket, whereas the (S)-enantiomer introduces unfavorable steric interactions with adjacent amino acid residues. Quantitative assays indicate that derivatives synthesized from the (R)-enantiomer exhibit up to a 40-fold lower IC50 compared to their (S)-counterparts [1].
| Evidence Dimension | Target Kinase IC50 |
| Target Compound Data | Typical IC50 < 10 nM (for (R)-derived inhibitors) |
| Comparator Or Baseline | (S)-enantiomer derivatives (Typical IC50 > 400 nM) |
| Quantified Difference | >40-fold improvement in binding affinity |
| Conditions | In vitro biochemical kinase assay |
Procuring the exact (R)-enantiomer eliminates the risk of synthesizing inactive or low-potency isomers, ensuring high efficacy in the final active pharmaceutical ingredient (API).
The incorporation of the 3-oxo group (lactam) in (R)-6-(Hydroxymethyl)morpholin-3-one significantly reduces the electron density on the nitrogen atom compared to standard morpholines. This reduction in basicity protects the ring from rapid N-dealkylation and oxidative degradation by hepatic CYP450 enzymes. Pharmacokinetic profiling of morpholin-3-one scaffolds versus basic morpholines shows a marked increase in intrinsic half-life and a reduction in hepatic clearance [1].
| Evidence Dimension | In vitro intrinsic clearance (CLint) |
| Target Compound Data | Morpholin-3-one scaffold: CLint < 15 µL/min/mg protein |
| Comparator Or Baseline | Standard morpholine scaffold: CLint > 60 µL/min/mg protein |
| Quantified Difference | 4-fold reduction in metabolic clearance |
| Conditions | Human liver microsome (HLM) stability assay |
Using the morpholin-3-one core instead of a basic morpholine is essential for designing drugs with viable oral bioavailability and sustained systemic exposure.
Starting a synthetic route with enantiopure (R)-6-(Hydroxymethyl)morpholin-3-one avoids the severe attrition associated with late-stage chiral separations. When the racemic mixture is used, downstream preparative chiral HPLC or diastereomeric salt resolution is required, which inherently limits the maximum theoretical yield to 50% and significantly increases solvent consumption and cycle times. Utilizing the pre-resolved (R)-building block ensures >95% conversion efficiency to the desired chiral product [1].
| Evidence Dimension | Overall Synthetic Yield of Chiral Target |
| Target Compound Data | >75% overall yield (using enantiopure precursor) |
| Comparator Or Baseline | <35% overall yield (using racemate with late-stage resolution) |
| Quantified Difference | >2-fold increase in final product yield |
| Conditions | Multi-step API synthesis scale-up |
Procuring the pre-resolved (R)-enantiomer drastically reduces manufacturing costs and waste by eliminating inefficient downstream chiral separations.
Due to its precise stereochemistry and metabolically stable lactam core, (R)-6-(Hydroxymethyl)morpholin-3-one is an ideal precursor for constructing the hinge-binding or solvent-exposed motifs of kinase inhibitors. The primary hydroxyl group serves as an excellent handle for coupling with heteroaryl cores, while the (R)-configuration ensures optimal spatial alignment within the kinase ATP-binding pocket, maximizing potency and selectivity [1].
Morpholin-3-one derivatives are privileged scaffolds in the design of oral anticoagulants. The (R)-6-(Hydroxymethyl)morpholin-3-one building block provides a rigid, low-basicity framework that enhances oral bioavailability and minimizes off-target interactions, making it highly suitable for exploring novel anticoagulant pharmacophores where stereochemical precision dictates binding efficacy [2].
For medicinal chemistry programs struggling with high clearance or hERG toxicity associated with basic amines, incorporating the (R)-6-(Hydroxymethyl)morpholin-3-one motif offers a strategic structural modification. The lactam functionality neutralizes basicity, thereby improving metabolic stability and reducing the risk of phospholipidosis, while the chiral hydroxymethyl group allows for targeted vector growth [3].